molecular formula C20H26N2O3S B3748965 1-[(4-isopropylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

1-[(4-isopropylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Cat. No. B3748965
M. Wt: 374.5 g/mol
InChI Key: PPJHPSOXIMIMLI-UHFFFAOYSA-N
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Description

1-[(4-isopropylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, also known as IPSMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential application in the field of medicine.

Scientific Research Applications

Drug Synthesis

Piperazine derivatives are commonly used in the synthesis of pharmaceutical drugs due to their versatility and biological activity. The compound could potentially be used in the synthesis of new medications, particularly those targeting neurological disorders, as piperazine is a core structure in drugs like aripiprazole and quetiapine .

Organic Chemistry Research

In organic chemistry, this compound could serve as a reagent or intermediate in the synthesis of more complex molecules. Its sulfonyl and methoxyphenyl groups may be points of reactivity for further functionalization .

Mechanism of Action

Mode of Action

The exact mode of action of 1-[(4-isopropylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is currently unknown . The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, inhibiting its activity, or modulating its function in some other way.

properties

IUPAC Name

1-(2-methoxyphenyl)-4-(4-propan-2-ylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-16(2)17-8-10-18(11-9-17)26(23,24)22-14-12-21(13-15-22)19-6-4-5-7-20(19)25-3/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJHPSOXIMIMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-4-[4-(propan-2-yl)benzenesulfonyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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